rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans
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Overview
Description
rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans: is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and potential utility in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans involves several steps. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction typically starts with the formation of a pyrrolidine ring, followed by the introduction of a phenyl group and a nitrile group. The final step involves the conversion of the free base to its hydrochloride salt form. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans stands out due to its unique stereochemistry and reactivity. Similar compounds include:
- rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride, trans
- rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide hydrochloride, trans These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
CAS No. |
1807937-84-3 |
---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,7-8H2;1H/t10-,11+;/m1./s1 |
InChI Key |
HARUKINIUAWYFK-DHXVBOOMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N.Cl |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
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